2-iodo-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
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Overview
Description
The compound “2-iodo-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide” is a complex organic molecule that contains several functional groups . It has an iodine atom attached to a benzamide group, a nitrophenyl group, and a dihydrothienopyrazole group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the iodine atom, the nitrophenyl group, the benzamide group, and the dihydrothienopyrazole group would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present in its structure. For example, the iodine atom might be susceptible to substitution reactions, while the nitro group could participate in reduction reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthesis and Structural Analysis
ChemInform Abstract Synthesis and Reactions
outlines the synthesis and reactions of a complex pyrazolinylpyridine compound, highlighting methodologies that could be applicable for synthesizing structurally related benzamide derivatives (Ahmed et al., 2002).
Contrasting three-dimensional framework structures explores the framework structures of isomeric benzamide compounds through C-H...O hydrogen bonds, iodo-nitro, and other interactions, providing insights into the structural analysis of similar benzamide compounds (Wardell et al., 2005).
Biological Activities
Synthesis and biological evaluation of benzothiazole derivatives discusses the design, synthesis, and evaluation of benzothiazole derivatives for antitumor activity, demonstrating the potential biological applications of related compounds (Yoshida et al., 2005).
Synthesis of Some New Pyrazolopyridines, Pyrazolothienopyridines provides a synthesis route for pyrazolopyridines and related compounds, which may offer guidance for developing compounds with potential antimicrobial or antiviral properties (Ghattas et al., 2003).
Antimicrobial Properties
- Synthesis and antimicrobial properties of new 2-((4-ethylphenoxy)methyl)benzoylthioureas describes the synthesis and testing of acylthiourea derivatives against bacterial and fungal strains, suggesting a methodology for evaluating the antimicrobial properties of similar benzamide compounds (Limban et al., 2011).
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit antimicrobial and antitubercular activities . Therefore, it’s plausible that this compound may also target bacterial cells, specifically Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.
Mode of Action
Based on its structural similarity to other antimicrobial and antitubercular agents, it can be hypothesized that it may interfere with essential bacterial processes, such as cell wall synthesis, protein synthesis, or dna replication .
Biochemical Pathways
Given its potential antimicrobial and antitubercular activities, it may disrupt key biochemical pathways in bacteria, leading to cell death .
Result of Action
The result of the compound’s action is likely the inhibition of bacterial growth, leading to cell death. This is based on the reported antimicrobial and antitubercular activities of similar compounds .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-iodo-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13IN4O3S/c19-15-4-2-1-3-13(15)18(24)20-17-14-9-27-10-16(14)21-22(17)11-5-7-12(8-6-11)23(25)26/h1-8H,9-10H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDOEWCFHOZTHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=CC=C4I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13IN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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